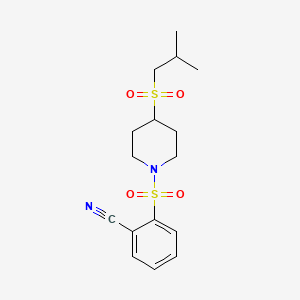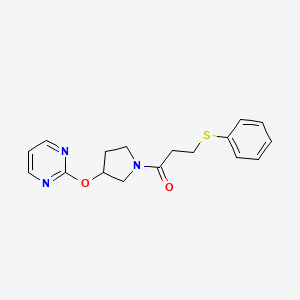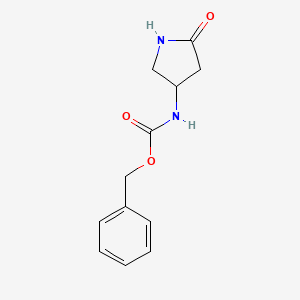
1-(4-(2,4-dimethoxybenzamido)benzyl)-N-phenyl-1H-imidazole-4-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of such a compound would likely involve multiple steps, including the formation of the imidazole ring, the introduction of the benzyl group, and the attachment of the 2,4-dimethoxybenzamido and phenyl groups. Unfortunately, without specific literature or experimental data, it’s challenging to provide a detailed synthesis analysis .Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of multiple functional groups and a heterocyclic ring. The presence of the imidazole ring, benzyl group, and carboxamide group would likely have significant impacts on the compound’s chemical properties .Chemical Reactions Analysis
The compound could potentially undergo a variety of chemical reactions, depending on the conditions. The imidazole ring, for example, is known to participate in various reactions, including nucleophilic substitutions and electrophilic additions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the polar carboxamide group and the aromatic rings could impact its solubility, while the presence of the imidazole ring could influence its acidity .Aplicaciones Científicas De Investigación
Imidazole Derivatives and Antitumor Activity
Imidazole derivatives, including structures similar to 1-(4-(2,4-dimethoxybenzamido)benzyl)-N-phenyl-1H-imidazole-4-carboxamide, have been extensively studied for their potential antitumor activity. These compounds, such as bis(2-chloroethyl)amino derivatives of imidazole, 4(5)-aminoimidazol-5(4)-carboxamide, and benzimidazole, have shown promising results in preclinical testing stages. Their unique structures are significant not only for developing new antitumor drugs but also for synthesizing compounds with a variety of biological properties (Iradyan, 2009).
Transformation into Potent CNS Drugs
Research indicates the potential for converting benzimidazoles, imidazothiazoles, and imidazoles into more potent central nervous system (CNS) acting drugs. This transformation involves various synthesis pathways, and the resultant compounds could influence all neurotransmitters, voltage, and ligand-gated ion channels. This is particularly relevant for treating increasingly prevalent CNS diseases. Imidazole derivatives are of significant interest due to their CNS penetrability and activity, with the possibility of modification into potent CNS drugs (Saganuwan, 2020).
Chemical Synthesis and Biological Interests
The synthesis and transformation of imidazole derivatives like 1-(4-(2,4-dimethoxybenzamido)benzyl)-N-phenyl-1H-imidazole-4-carboxamide have been explored in various studies, emphasizing their chemical and biological properties. Methods involve the use of metallic derivatives of imidazole and phosphorus halides, among others, to create 4-phosphorylated imidazole derivatives with diverse biological activities, including insectoacaricidal, anti-blastic, sugar-lowering, and anti-exudative properties (Abdurakhmanova, 2018).
Propiedades
IUPAC Name |
1-[[4-[(2,4-dimethoxybenzoyl)amino]phenyl]methyl]-N-phenylimidazole-4-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H24N4O4/c1-33-21-12-13-22(24(14-21)34-2)25(31)28-20-10-8-18(9-11-20)15-30-16-23(27-17-30)26(32)29-19-6-4-3-5-7-19/h3-14,16-17H,15H2,1-2H3,(H,28,31)(H,29,32) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZBGDXXHETRGYNK-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)C(=O)NC2=CC=C(C=C2)CN3C=C(N=C3)C(=O)NC4=CC=CC=C4)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H24N4O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
456.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-(2,4-dimethoxybenzamido)benzyl)-N-phenyl-1H-imidazole-4-carboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


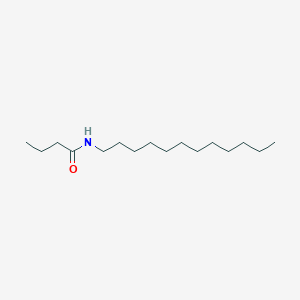
![2-Chloro-N-[3-(difluoromethoxy)cyclopentyl]propanamide](/img/structure/B2405953.png)
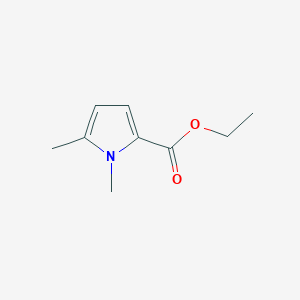
![N-(3-methyl-1-(6-oxo-4-propyl-1,6-dihydropyrimidin-2-yl)-1H-pyrazol-5-yl)benzo[d]thiazole-2-carboxamide](/img/structure/B2405956.png)

![N-(1-Thieno[3,2-d]pyrimidin-4-ylazetidin-3-yl)pyrimidin-2-amine](/img/structure/B2405960.png)

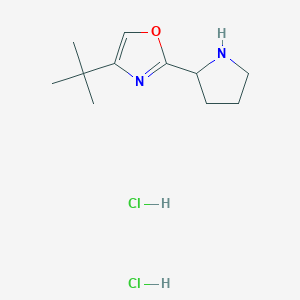
![Ethyl 3-(6-methyl-4-oxo-4,5-dihydropyrazolo[1,5-a]pyrazine-2-carboxamido)propanoate](/img/structure/B2405965.png)
![2-[(2-Methoxyphenyl)sulfanyl]-3-phenylquinoline](/img/structure/B2405966.png)
